molecular formula C26H20ClN3O3S B2604285 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 902293-71-4

2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2604285
CAS No.: 902293-71-4
M. Wt: 489.97
InChI Key: NITJBKXCLCIHMI-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core with a benzyl-substituted diazathia ring system and a 2-chlorophenyl acetamide side chain. The presence of a thia-diaza ring system may enhance binding to metal-dependent enzymes, while the chlorophenyl group could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

2-(5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O3S/c27-20-12-6-4-10-18(20)14-28-22(31)16-29-23-19-11-5-7-13-21(19)34-24(23)25(32)30(26(29)33)15-17-8-2-1-3-9-17/h1-4,6,8-10,12,19,21,23-24H,5,7,11,13-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGYWBRQVQMFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3C(S2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide (CAS Number: 902555-93-5) is a complex organic molecule with potential biological activity. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O3SC_{26}H_{29}N_{3}O_{3}S with a molecular weight of approximately 463.6 g/mol. The structure features a thiazole ring and multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H29N3O3S
Molecular Weight463.6 g/mol
CAS Number902555-93-5
Melting PointNot Available
Boiling PointNot Available

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, research has shown that derivatives of thiazole and diazatricyclo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways such as carboxylesterases (CaE). Inhibitors of CaE have been shown to have therapeutic potential in treating conditions like obesity and diabetes by modulating lipid metabolism.

Antioxidant Activity

Compounds with similar structural features have demonstrated antioxidant properties. The ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases. Studies using the ABTS assay have indicated that some derivatives possess radical-scavenging abilities comparable to established antioxidants.

Case Studies

  • Study on Anticancer Effects : A study published in PubMed explored the synthesis and biological activity of related compounds, demonstrating significant cytotoxic effects against various cancer cell lines through apoptosis induction .
  • Enzyme Kinetics Research : Another investigation focused on the enzyme inhibition profile of similar thiazole-based compounds, revealing their potential as selective inhibitors of carboxylesterase and their impact on metabolic regulation .
  • Antioxidant Evaluation : Research utilizing the ABTS assay showed that derivatives exhibited strong antioxidant activity, suggesting their potential role in preventing oxidative damage .

Comparison with Similar Compounds

Notes on Evidence and Limitations

  • Data Gaps : Direct experimental data for the target compound is absent; comparisons rely on computational models and structural analogs .
  • Emerging Tools : Platforms like Hit Dexter 2.0 () and LC/MS-guided discovery () are critical for prioritizing analogs with favorable drug-likeness .

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